3-(1-Methylethyl)-5-[[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-Thiazolidinone
Description
This compound belongs to the thiazolidinone class, characterized by a 4-thiazolidinone core with a 2-thioxo modification and a substituted pyrazole moiety. The structure includes:
- Thiazolidinone ring: A five-membered heterocyclic ring with sulfur and nitrogen atoms, critical for bioactivity, particularly in enzyme inhibition (e.g., antimicrobial, anti-inflammatory targets) .
- Pyrazole substituent: A 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl group linked via a methylene bridge.
- Isopropyl group: At the N-3 position, contributing steric bulk and influencing conformational flexibility.
The molecular formula is C24H22N3OS2, with an average molecular mass of 432.58 g/mol. Its stereochemistry (e.g., E/Z configuration at the methylene bridge) remains unspecified but could significantly impact binding interactions .
Properties
CAS No. |
312601-82-4 |
|---|---|
Molecular Formula |
C23H21N3OS2 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3OS2/c1-15(2)26-22(27)20(29-23(26)28)13-18-14-25(19-7-5-4-6-8-19)24-21(18)17-11-9-16(3)10-12-17/h4-15H,1-3H3/b20-13- |
InChI Key |
LOSNJXYUDYVLQS-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methylethyl)-5-[[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-Thiazolidinone typically involves multi-step organic reactions. One common method includes the condensation of 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-carbaldehyde with 2-thioxo-4-thiazolidinone in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylethyl)-5-[[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-Thiazolidinone can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(1-Methylethyl)-5-[[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-Thiazolidinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-Methylethyl)-5-[[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene]-2-thioxo-4-Thiazolidinone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Electronic Comparisons
Key Observations:
Substituent Effects :
- N-3 Position : The target compound’s isopropyl group offers moderate steric hindrance compared to the phenethyl group in (more bulky) or hexyl chain in (more flexible). This may influence binding pocket accommodation.
- Pyrazole Modifications : The 4-methylphenyl group in the target compound provides moderate lipophilicity versus electron-donating groups (e.g., 4-methoxyphenyl in ) or extended alkyl chains (e.g., propoxyphenyl in ).
Electronic Properties: The 2-thioxo group in thiazolidinones enhances hydrogen-bonding capacity compared to oxo analogs .
Synthetic Pathways: Common methods include condensation reactions (e.g., Knoevenagel for methylene bridges ) and coupling reagents like EDC/HOBt for amide formation . The target compound likely employs similar strategies.
For example, the 4-methylphenyl group in the target compound may localize electron density differently than the diphenylpyrazole in . SHELX and ORTEP aid in crystallographic studies, critical for confirming stereochemistry and intermolecular interactions.
Research Implications
- Structure-Activity Relationships (SAR): The target compound’s balance of lipophilicity and steric effects positions it as a candidate for antimicrobial or kinase inhibition studies, leveraging its thioxo-thiazolidinone core .
- Optimization Opportunities : Introducing electron-withdrawing groups (e.g., chloro, nitro) to the pyrazole ring could enhance binding affinity, as seen in .
- Biological Testing: Prioritize assays evaluating inhibition of enzymes like COX-2 or FabH, where similar thiazolidinones show promise .
Q & A
Q. What are the key synthetic routes and reagents for preparing this thiazolidinone derivative?
The synthesis typically involves a multi-step process:
- Step 1: Formation of the pyrazole intermediate via condensation of substituted phenylhydrazines and diketones under acidic conditions.
- Step 2: Introduction of the thiazolidinone core by reacting the pyrazole-aldehyde intermediate with thiourea derivatives in the presence of a base (e.g., KOH/EtOH).
- Step 3: Functionalization of the thiazolidinone ring with substituents (e.g., isopropyl groups) via alkylation or nucleophilic substitution. Critical reagents include thioamides, aldehydes, and catalysts like acetic acid. Reaction optimization often requires reflux conditions (~80–100°C) and inert atmospheres .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural Confirmation: NMR (¹H, ¹³C) for functional group analysis and stereochemistry; FT-IR for thiocarbonyl (C=S) and imine (C=N) bond identification.
- Purity Assessment: HPLC (>95% purity threshold) with UV detection at λ = 254–280 nm.
- Crystallography: Single-crystal X-ray diffraction (using SHELX programs for refinement) to resolve Z/E isomerism in the methylidene group .
Q. What biological activities are associated with this compound?
Preliminary studies on analogous thiazolidinones indicate:
- Antimicrobial Activity: MIC values ≤ 25 µg/mL against S. aureus and E. coli.
- Anticancer Potential: IC₅₀ = 10–50 µM in HeLa and MCF-7 cell lines via apoptosis induction.
- Anti-inflammatory Effects: COX-2 inhibition (30–60% at 10 µM). Activity is attributed to the thioxo-thiazolidinone core and aromatic substituents .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve reaction efficiency?
Microwave irradiation reduces reaction times (e.g., from 12 hours to 30 minutes) by enhancing thermal homogeneity. For example, cyclocondensation of pyrazole-aldehydes with thiourea derivatives under microwaves (100 W, 120°C) achieves yields >85% compared to 60–70% with conventional heating. Solvent choice (e.g., DMF vs. ethanol) and catalyst loading (e.g., 5 mol% piperidine) are critical variables .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
Discrepancies in stereochemical assignments (e.g., Z/E configurations) arise due to dynamic effects in solution. Mitigation strategies:
Q. What structure-activity relationships (SAR) govern its biological efficacy?
Key SAR insights from analogous compounds:
| Substituent | Effect on Activity |
|---|---|
| 4-Methylphenyl | Enhances lipophilicity, improving membrane permeability. |
| Thioxo Group | Critical for H-bonding with target enzymes (e.g., bacterial dihydrofolate reductase). |
| Isopropyl Chain | Reduces metabolic degradation via steric hindrance. |
| Modifying the pyrazole's aryl group (e.g., fluorination) further optimizes target selectivity . |
Q. How to design stability studies under physiological conditions?
- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Thermal Stability: Perform TGA/DSC to identify decomposition thresholds (>200°C typical for thiazolidinones).
- Light Sensitivity: Conduct accelerated UV exposure (ICH Q1B guidelines) to assess photodegradation pathways .
Data Contradiction Analysis
Q. How to address inconsistent bioactivity data across studies?
Discrepancies often arise from assay variability (e.g., cell line heterogeneity, incubation times). Standardization steps:
- Dose-Response Curves: Use ≥6 concentration points with triplicate measurements.
- Positive Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity).
- Statistical Validation: Apply ANOVA with post-hoc Tukey tests (p < 0.05) .
Methodological Tables
Table 1: Synthetic Optimization Parameters
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Time | 12 hours | 30 minutes |
| Yield | 60–70% | 85–90% |
| Solvent | Ethanol | DMF |
Table 2: Comparative Bioactivity of Analogues
| Compound | IC₅₀ (µM, HeLa) | MIC (µg/mL, S. aureus) |
|---|---|---|
| Target Compound | 12.5 | 20 |
| 4-Fluorophenyl Analog | 18.7 | 35 |
| Unsubstituted Thiazolidinone | >50 | >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
